molecular formula C18H14N2OS2 B15012156 2-[(2-Phenoxyethyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile

2-[(2-Phenoxyethyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile

Cat. No.: B15012156
M. Wt: 338.5 g/mol
InChI Key: PJQGQTMWHQVGNE-UHFFFAOYSA-N
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Description

2-[(2-Phenoxyethyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile is a complex organic compound that features a combination of phenoxyethyl, thiophene, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Phenoxyethyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the cyanoacetylation of amines, which involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . Another method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Phenoxyethyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

2-[(2-Phenoxyethyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(2-Phenoxyethyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism can vary and requires detailed study to elucidate.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-[(2-Phenoxyethyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C18H14N2OS2

Molecular Weight

338.5 g/mol

IUPAC Name

2-(2-phenoxyethylsulfanyl)-6-thiophen-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C18H14N2OS2/c19-13-14-8-9-16(17-7-4-11-22-17)20-18(14)23-12-10-21-15-5-2-1-3-6-15/h1-9,11H,10,12H2

InChI Key

PJQGQTMWHQVGNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCSC2=C(C=CC(=N2)C3=CC=CS3)C#N

Origin of Product

United States

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